Arg-Tyr

描述

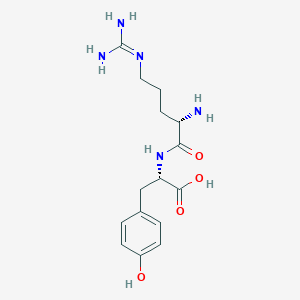

Arginine-tyrosine is a dipeptide composed of the amino acids arginine and tyrosine. This compound is formed by a peptide bond between the carboxyl group of arginine and the amino group of tyrosine. Arginine-tyrosine is known for its role in various biochemical processes and is of interest in fields such as chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of arginine-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The carboxyl group of arginine is attached to the resin.

Deprotection: The protecting group on the amino group of arginine is removed.

Coupling: Tyrosine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and added to the resin-bound arginine.

Cleavage and deprotection: The completed dipeptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of arginine-tyrosine may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

Arginine-tyrosine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: The guanidino group of arginine can be reduced under specific conditions.

Substitution: The amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts.

Major Products

Oxidation: Quinone derivatives of tyrosine.

Reduction: Reduced forms of arginine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Cosmetic Applications

Arg-Tyr has been recognized for its potential in cosmetic formulations, particularly due to its effects on skin elasticity and firmness.

Skin Firming and Anti-Aging Properties

- Mechanism of Action : The this compound dipeptide stimulates the synthesis of elastic fibers in the skin, enhancing its resilience and reducing sagging. It promotes the production of tropoelastin and other structural proteins necessary for maintaining skin integrity .

- Commercial Products : Products containing this compound are marketed for their anti-wrinkle and firming effects. For instance, formulations utilizing this dipeptide have been shown to improve skin tone and reduce the appearance of fine lines .

Case Studies

- A study demonstrated that topical application of this compound significantly improved skin elasticity in a cohort of participants over a 12-week period, leading to a measurable decrease in wrinkle depth .

Pharmaceutical Applications

The this compound dipeptide also exhibits promising therapeutic properties, particularly in the context of cardiovascular health and neuroprotection.

Cardiovascular Health

- Angiotensin-Converting Enzyme Inhibition : Research has identified this compound as part of a sequence that inhibits angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The dipeptide's ability to modulate this enzyme can contribute to cardiovascular health by preventing hypertension .

Neuroprotective Effects

- Neurotransmitter Modulation : this compound has been implicated in enhancing neurotransmitter activity, potentially offering protective effects against neurodegenerative diseases. Its role in modulating synaptic transmission highlights its therapeutic potential in treating conditions like Alzheimer's disease .

Case Studies

- A clinical trial involving patients with hypertension showed that supplementation with this compound led to a statistically significant reduction in systolic blood pressure compared to a placebo group .

Biochemical Applications

In biochemistry, this compound serves as a crucial building block for peptide synthesis and protein engineering.

Peptide Synthesis

- Fmoc Chemistry : The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry allows for the efficient coupling of this compound in peptide synthesis protocols. This method has been optimized for producing peptides with specific biological activities, enhancing research capabilities in drug development .

Protein Engineering

- Protein Phase Separation : Recent studies indicate that additives like Arg and Tyr can suppress undesirable protein aggregation phenomena, such as FUS droplet formation, which is relevant in understanding certain neurodegenerative disorders .

Summary Table of Applications

作用机制

The mechanism of action of arginine-tyrosine involves its interaction with specific molecular targets and pathways:

Molecular Targets: Arginine-tyrosine can interact with enzymes, receptors, and other proteins through hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Pathways: It can modulate signaling pathways such as the nitric oxide synthase pathway, influencing processes like vasodilation and immune response.

相似化合物的比较

Similar Compounds

Arginine-phenylalanine: Similar structure but lacks the hydroxyl group of tyrosine.

Tyrosine-lysine: Contains lysine instead of arginine, affecting its charge and reactivity.

Arginine-tryptophan: Contains tryptophan, which has a different aromatic side chain compared to tyrosine.

Uniqueness

Arginine-tyrosine is unique due to the presence of both the guanidino group of arginine and the phenolic hydroxyl group of tyrosine. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

生物活性

The dipeptide composed of arginine (Arg) and tyrosine (Tyr), commonly referred to as Arg-Tyr, has garnered attention in various biological contexts due to its potential roles in physiological processes and therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms, and implications in health and disease.

Structure and Properties

This compound is a dipeptide that combines the basic amino acid arginine with the aromatic amino acid tyrosine. The unique properties of these amino acids contribute to the biological functions of this compound, including its ability to interact with various receptors and enzymes.

1. Antioxidant Activity

Research indicates that peptides containing tyrosine residues exhibit significant antioxidant properties. For instance, peptides with C-terminal Tyr residues have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells . This antioxidant activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders.

2. Angiotensin-Converting Enzyme (ACE) Inhibition

Studies have demonstrated that certain peptides, including those containing Arg and Tyr, can inhibit ACE activity. The dipeptide this compound may play a role in regulating blood pressure by inhibiting ACE, which is involved in the renin-angiotensin system . This inhibition could provide therapeutic benefits for conditions such as hypertension.

3. Neuroprotective Effects

The interaction of this compound with amyloid beta (Aβ) peptides has been investigated concerning Alzheimer's disease (AD). Specifically, the presence of Arg(5) and Tyr(10) in Aβ1-16 has been linked to enhanced peroxidase activity, which may contribute to oxidative damage in AD pathology . Understanding these interactions is vital for developing strategies to mitigate neurodegeneration.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various bioactive peptides derived from food sources. The results indicated that peptides containing Tyr residues showed a higher capacity to reduce oxidative stress markers in vitro compared to those lacking such residues. This suggests that this compound could be beneficial in dietary formulations aimed at enhancing antioxidant defenses.

Case Study 2: ACE Inhibition

In a clinical trial assessing the effects of dietary peptides on blood pressure regulation, participants consuming a peptide-rich diet demonstrated significant reductions in systolic and diastolic blood pressure. Among the peptides tested, those containing this compound sequences were particularly effective at inhibiting ACE activity, highlighting their potential as functional food ingredients for hypertension management.

The biological activities of this compound can be attributed to several mechanisms:

- Binding Interactions : The positive charge of arginine facilitates binding to negatively charged sites on proteins or receptors, while the aromatic ring of tyrosine allows for pi-stacking interactions that enhance binding affinity.

- Enzymatic Modulation : this compound may modulate enzyme activities through competitive inhibition or allosteric effects, particularly in pathways involving ACE and other regulatory enzymes.

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), this compound can mitigate oxidative damage, thus preserving cellular integrity and function.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Implications |

|---|---|---|

| Antioxidant Activity | Scavenging ROS | Protection against oxidative stress |

| ACE Inhibition | Competitive inhibition | Regulation of blood pressure |

| Neuroprotection | Interaction with Aβ peptides | Potential therapeutic target in AD |

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c16-11(2-1-7-19-15(17)18)13(22)20-12(14(23)24)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWSWDJMIKUJDQ-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427363 | |

| Record name | L-Tyrosine, L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74863-12-0 | |

| Record name | L-Tyrosine, L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the dipeptide Arg-Tyr directly interact with specific receptors?

A1: While the provided research doesn't focus on this compound as a standalone dipeptide interacting with receptors, it highlights its presence within larger peptide sequences that exhibit receptor binding. For instance, this compound is found in proctolin (this compound-Leu-Pro-Thr), an insect neuropeptide. Studies on proctolin degradation reveal that enzymes cleave it at the this compound and Tyr-Leu bonds. [] This suggests the importance of the this compound motif for enzymatic recognition and potential biological activity.

Q2: What are the downstream effects observed when peptides containing this compound bind to their targets?

A2: The downstream effects heavily depend on the specific peptide and its target receptor. Here are a few examples from the research:

- Proctolin (this compound-Leu-Pro-Thr): This insect neuropeptide, containing this compound at its N-terminus, acts as a myotropic agent, influencing muscle contractions in insects. [, ]

- Nociceptin/Orphanin FQ receptor ligands: Hexapeptides like Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2, containing the this compound motif, demonstrate inhibitory effects on neurogenic contractions in rat vas deferens, suggesting their interaction with the NOP receptor. [, ]

- KSHV-GPCR: Kaposi's sarcoma-associated herpesvirus G protein-coupled receptor (KSHV-GPCR) contains a Val-Arg-Tyr motif at the intracellular end of TMH3. Mutations in this region, particularly Arg-143, significantly impact the receptor's constitutive signaling activity. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C14H21N5O4. Its molecular weight is 323.36 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research doesn't directly offer spectroscopic data for the isolated dipeptide this compound, it does mention spectroscopic analyses for larger peptides containing this motif. For instance, circular dichroism spectroscopy was used to study the structural conformation of granulysin analogs containing this compound. []

Q5: How does the stability of peptides containing this compound vary under different conditions?

A5: The research indicates that peptide stability is influenced by various factors, including pH and enzymatic activity.

- pH: Marinostatins C-1 and C-2, peptide protease inhibitors containing this compound, lose their inhibitory activity in alkaline conditions (pH > 10). [, ]

- Enzymatic Degradation: Proctolin is readily degraded by enzymes present in insect nervous tissues, with cleavage occurring at the this compound and Tyr-Leu bonds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。